molecular formula C15H17N3O4 B2856969 5-[(4-Butyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino]-2-hydroxybenzoic acid CAS No. 1417634-25-3

5-[(4-Butyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino]-2-hydroxybenzoic acid

Cat. No. B2856969
CAS RN: 1417634-25-3
M. Wt: 303.318
InChI Key: MFZIPWIPETVGAM-UHFFFAOYSA-N
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Description

The compound “5-[(4-Butyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino]-2-hydroxybenzoic acid” is a ureido-pyrimidone based aspartic acid derivative . It has been used in the fabrication of functional supramolecular assemblies and materials .


Synthesis Analysis

The synthesis of a similar compound, a UPy-based aspartic acid derivative, was carried out using UPy-based isocyanates and aspartic acid . Another method involved the interaction of 5-butyl-6-hydroxy-2,3-diphenylpyrimidin-4 (3H) -OH radicals and an equimolar amount of sodium hydroxide aqueous solution .


Molecular Structure Analysis

The structure of the compound was proven using NMR 1H and 13C spectroscopy . A crystal structure of a similar compound with human carbonic anhydrase isozyme II has been reported .


Chemical Reactions Analysis

The compound exhibited a pH-responsive self-assembling behavior in an aqueous solution due to the aspartic acid moieties . The aggregates can be repeatedly transformed between nanowires and nanosheets by changing the pH .

Scientific Research Applications

Synthesis and Characterization

  • Novel compounds similar to 5-[(4-Butyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino]-2-hydroxybenzoic acid have been synthesized and characterized using methods like IR spectra and elemental analysis (Wang Wei, 2009). These synthesis processes are foundational for exploring potential applications in various fields.

Agricultural Applications

  • Compounds with a structure similar to 5-[(4-Butyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino]-2-hydroxybenzoic acid have been isolated from plants like Erigeron annuus and shown to have germination inhibitory effects (H. Oh et al., 2002). This suggests potential uses in controlling weed growth or in agricultural research.

Antimicrobial and Antioxidant Properties

  • Research has shown that derivatives of this compound exhibit significant antimicrobial activity against various bacteria and fungal species (B. Dey et al., 2022). Additionally, certain derivatives have been identified with notable antioxidant properties, highlighting their potential in medical and food preservation applications.

Inhibitory Effects on Pathogens

  • Some derivatives of 5-[(4-Butyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino]-2-hydroxybenzoic acid have shown potent inhibitory effects on Helicobacter pylori urease, suggesting a potential application in the treatment of gastritis caused by this pathogen (R. Mamidala et al., 2021).

Antitumor Activity

  • Some amino acid ester derivatives containing structures similar to this compound have been synthesized and shown to have in vitro antitumor activity (J. Xiong et al., 2009). This opens up possibilities for their use in cancer research and treatment.

Novel Synthesis Methods

  • New synthesis methods for compounds related to 5-[(4-Butyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino]-2-hydroxybenzoic acid have been developed, expanding the scope of research and potential applications in various fields, including medicinal chemistry (Wang Wei-dong, 2008).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the sources, a similar compound was found to inhibit xanthine oxidase . Another compound was found to inhibit glycinamide ribonucleotide transformylase (GAR Tfase) and aminoimidazole carboxamide ribonucleotide transformylase (AICAR Tfase) .

Safety and Hazards

The compound was classified as moderately hazardous based on acute toxicity prediction carried out using the GUSAR software .

Future Directions

The compound’s pH-responsive self-assembling behavior suggests potential applications in the fabrication of functional supramolecular assemblies and materials . Its potential inhibitory effects on enzymes also suggest possible therapeutic applications .

properties

IUPAC Name

5-[(4-butyl-6-oxo-1H-pyrimidin-2-yl)amino]-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-2-3-4-9-8-13(20)18-15(16-9)17-10-5-6-12(19)11(7-10)14(21)22/h5-8,19H,2-4H2,1H3,(H,21,22)(H2,16,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZIPWIPETVGAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)NC(=N1)NC2=CC(=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Butyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino]-2-hydroxybenzoic acid

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